6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a fluoro group and a pyrrolidinyl group linked to a methylpyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated benzoxazole under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and the implementation of continuous flow techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or pyrrolidinyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A similar compound with a piperidinyl group instead of a pyrrolidinyl group.
6-Fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl acetate: Another related compound with a different substitution pattern.
Uniqueness
6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H17FN4O2 |
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Molecular Weight |
328.34 g/mol |
IUPAC Name |
6-fluoro-2-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H17FN4O2/c1-11-2-5-16(21-20-11)23-10-12-6-7-22(9-12)17-19-14-4-3-13(18)8-15(14)24-17/h2-5,8,12H,6-7,9-10H2,1H3 |
InChI Key |
ZPSHSMYVRPZXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC4=C(O3)C=C(C=C4)F |
Origin of Product |
United States |
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